Cas no 873893-97-1 ((1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride)

(1S)-1-(3-Nitrophenyl)propan-1-amine hydrochloride is a chiral amine derivative with a nitrophenyl substituent, commonly utilized in pharmaceutical and organic synthesis. Its enantiomeric purity (S-configuration) makes it valuable for asymmetric synthesis and the development of stereoselective compounds. The hydrochloride salt enhances stability and solubility, facilitating handling and storage. The nitro group provides reactivity for further functionalization, enabling its use as an intermediate in medicinal chemistry and catalyst design. This compound is particularly relevant in the synthesis of bioactive molecules, where precise stereochemistry is critical. Its well-defined structure and consistent performance make it a reliable choice for research and industrial applications requiring high-purity chiral building blocks.
(1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride structure
873893-97-1 structure
Product Name:(1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride
CAS No:873893-97-1
MF:C9H13ClN2O2
MW:216.664721250534
CID:4663426
PubChem ID:11680126
Update Time:2025-05-21

(1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride
    • (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride
    • Inchi: 1S/C9H12N2O2.ClH/c1-2-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,9H,2,10H2,1H3;1H/t9-;/m0./s1
    • InChI Key: DOUHSTOUMBJFNC-FVGYRXGTSA-N
    • SMILES: [C@H](C1C=CC=C(N(=O)=O)C=1)(N)CC.Cl

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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(1S)-1-(3-nitrophenyl)propan-1-amine Hydrochloride
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$ 50.00 2022-06-02
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$ 295.00 2022-06-02
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Additional information on (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride

Research Brief on (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride (CAS: 873893-97-1): Recent Advances and Applications

The compound (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride (CAS: 873893-97-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine derivative, characterized by its nitro-substituted phenyl group, has shown promising potential in various therapeutic applications, particularly in the development of novel central nervous system (CNS) agents. Recent studies have focused on its role as a key intermediate in the synthesis of pharmacologically active molecules, with particular emphasis on its stereospecific interactions with biological targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for dopamine receptor modulators. The research team utilized (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride as a chiral precursor in the asymmetric synthesis of D2/D3 receptor partial agonists, achieving excellent enantioselectivity (ee >98%). This work highlights the compound's importance in developing treatments for Parkinson's disease and schizophrenia, where selective dopamine receptor modulation is crucial.

In neuropharmacology, recent investigations have explored the compound's potential as a monoamine transporter inhibitor. A 2024 preclinical study in ACS Chemical Neuroscience reported that derivatives of (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride exhibited selective serotonin reuptake inhibition with reduced off-target effects compared to existing antidepressants. The 3-nitro substitution pattern was found to be critical for maintaining this selectivity while improving metabolic stability.

The compound's physicochemical properties have also been the subject of recent computational studies. Molecular dynamics simulations published in Physical Chemistry Chemical Physics (2023) revealed that the hydrochloride salt form (CAS: 873893-97-1) demonstrates superior solubility and stability compared to its free base counterpart, particularly in physiological pH ranges. These findings have important implications for formulation development and bioavailability optimization of related drug candidates.

From a synthetic chemistry perspective, novel catalytic methods for producing (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride have emerged. A 2024 Nature Catalysis paper described an enantioselective reductive amination protocol using earth-abundant metal catalysts that achieved the target compound in 92% yield with 99% enantiomeric excess. This green chemistry approach significantly improves upon previous synthetic routes in terms of both efficiency and environmental impact.

In conclusion, recent research on (1S)-1-(3-nitrophenyl)propan-1-amine hydrochloride (873893-97-1) underscores its growing importance as a versatile chiral building block in medicinal chemistry. Its applications span CNS drug development, antidepressant research, and innovative synthetic methodologies. The compound's unique structural features continue to inspire novel therapeutic strategies while presenting opportunities for further optimization of its physicochemical and pharmacological properties.

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